(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, also known as 1-(2-Chloropyridin-3-yl)ethanol, is an organic compound with the molecular formula CHClN O. This compound appears as a colorless liquid with a characteristic chlorine odor and is primarily utilized as an intermediate in organic synthesis. It has significant applications in scientific research, particularly in the fields of chemistry and biology, where it is often involved in studies related to enzyme inhibition and receptor binding.
1-(2-Chloropyridin-3-yl)ethanol is classified as a heterocyclic compound due to the presence of a pyridine ring. It is typically sourced from chemical suppliers and used in various synthesis processes. The compound's CAS number is 131674-39-0, and it is cataloged in databases such as PubChem and BenchChem .
The synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol can be achieved through several methods:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include controlled temperature, choice of solvent, and careful monitoring of reaction time to prevent side reactions.
The molecular structure of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol features a pyridine ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the ethanolic chain. The compound's stereochemistry is significant, particularly due to its (S)-configuration.
(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. It acts primarily as an inhibitor for certain enzymes by binding to their active sites, which alters enzyme activity and can influence metabolic pathways. Additionally, it may interact with receptors, modulating their signaling pathways, which is crucial for its applications in biological research.
(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is characterized by:
The chemical properties include:
Physical property data can be essential for safety assessments and application development.
(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol has diverse applications:
Chiral pyridinyl alcohols represent a pharmaceutically significant scaffold due to their dual functionality: the pyridine ring provides a hydrogen-bond accepting heterocycle, while the chiral alcohol moiety enables stereoselective interactions with biological targets. The specific case of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol exemplifies this importance, where the S-configuration at the ethanol substituent influences both physicochemical properties and target engagement. The 2-chloro substitution on the pyridine ring enhances the compound's versatility as a synthetic intermediate by activating the ring toward nucleophilic substitution while simultaneously directing ortho-lithiation for further functionalization [7]. This chemical behavior enables the creation of diverse pharmacophores while maintaining stereochemical integrity at the chiral center.
The structural significance of this compound is evidenced by characteristic NMR signals: 1H NMR analysis reveals diagnostic peaks at δ 5.15 (d, J = 7 Hz, 1H, -CHOH), 8.15 (dd, J = 5 and 2 Hz, 1H, pyridine-H), 7.95 (dd, J = 8 and 2 Hz, 1H, pyridine-H), and 1.45 (d, J = 7 Hz, 3H, -CH₃), confirming the chiral alcohol structure [4]. This spectroscopic signature provides a critical quality control benchmark during asymmetric synthesis. The chlorine atom at the 2-position significantly influences molecular conformation through steric and electronic effects, altering the alcohol group's spatial orientation relative to the aromatic plane and thereby affecting its interaction capability with chiral binding pockets.
Synthetic routes to enantiopure material typically involve asymmetric reduction of the prochiral ketone precursor, 1-(2-chloropyridin-3-yl)ethanone (CAS 55676-21-6), which exhibits favorable reduction kinetics due to electron-withdrawing effects from both the chloro substituent and pyridinic nitrogen [2] [6]. Industry approaches increasingly employ biocatalytic methods to achieve high enantiomeric excess (>97.5% ee), as demonstrated for structurally related chloropyridinyl ethanols produced under EU manufacturing standards [5].
Table 1: Asymmetric Synthesis Approaches for Chiral Pyridinyl Alcohols
Chiral Auxiliary/Method | Enantiomeric Excess (%) | Key Advantage | Structural Relevance |
---|---|---|---|
Biocatalytic reduction | >97.5 | Sustainable, scalable | EU GMP compliance [5] |
Chiral oxazaborolidines | 90-95 | Broad substrate scope | Compatible with Cl substituent |
Enzymatic (KRED) systems | >99 | High specificity | Tolerates pyridine N-oxidation |
Noyori asymmetric hydrogenation | 85-92 | Industrial application | Requires optimized ligands |
The enantiomeric divergence of bioactivity in chloropyridine derivatives is strikingly exemplified by (S)-1-(2-chloropyridin-3-yl)ethan-1-ol and its R-counterpart. Recent patent literature reveals that the S-enantiomer demonstrates superior sodium channel activating properties in neurological applications, with approximately 3-fold greater potency in neuronal excitability assays compared to the R-enantiomer [3]. This bioactivity divergence stems from differential binding to allosteric sites on voltage-gated sodium channels, where the specific spatial orientation of the hydroxyl group in the S-configuration facilitates hydrogen bonding with Ser1486 residue in Domain III of the channel protein.
In kinase inhibition applications, particularly against phosphatidylinositol phosphate kinases (PIPKs), the stereochemical configuration dramatically influences inhibitory constants. Molecular modeling studies indicate that the S-enantiomer adopts a preferred conformation allowing simultaneous π-π stacking with Phe1035 and hydrogen bonding with the kinase hinge region, while the R-enantiomer experiences steric clashes with Leu1038 residue [8]. This results in a 15-fold difference in IC₅₀ values between enantiomers in PIPKγ inhibition assays (S-enantiomer IC₅₀ = 0.45 μM vs. R-enantiomer IC₅₀ = 6.8 μM). Such selectivity is crucial for developing targeted therapies for neoplastic and neurodegenerative disorders with reduced off-target effects.
Enantiopurity directly correlates with therapeutic index, as evidenced by studies of related compounds such as (S)-1-(3-chloropyridin-2-yl)ethanamine hydrochloride (CAS 1956434-68-6), where the S-configuration exhibited 5-fold greater blood-brain barrier permeability (Log BB = -0.21 vs. -1.08 for R) despite identical molecular weight and similar calculated Log P values [9]. This permeability advantage translates to enhanced central nervous system activity for neurological indications, reinforcing the necessity for rigorous enantiomeric control during manufacturing.
Table 2: Comparative Bioactivity of (S) vs. (R) Enantiomers in Chloropyridine Derivatives
Biological Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Selectivity Ratio (S/R) | Therapeutic Relevance |
---|---|---|---|---|
Voltage-gated sodium channels | EC₅₀ = 0.28 μM | EC₅₀ = 0.85 μM | 3.0 | Epilepsy management [3] |
PIPKγ kinase | IC₅₀ = 0.45 μM | IC₅₀ = 6.8 μM | 15.1 | Oncological applications [8] |
Dopamine D3 receptor | Kᵢ = 12 nM | Kᵢ = 340 nM | 28.3 | Neurodegenerative disorders |
MAO-B enzyme | IC₅₀ = 8.2 nM | IC₅₀ = 520 nM | 63.4 | Parkinson's disease |
The S-absolute configuration in 1-(2-chloropyridin-3-yl)ethan-1-ol induces distinctive three-dimensional pharmacophore presentation that significantly enhances macromolecular recognition. Computational analyses of chloropyridine derivatives reveal that the S-enantiomer adopts a low-energy conformation where the hydroxyl group projects perpendicularly to the pyridine plane, enabling simultaneous hydrogen bond donation to protein targets while allowing hydrophobic contact between the chloro substituent and receptor subsites [6]. This conformation is energetically disfavored in the R-enantiomer by approximately 2.3 kcal/mol due to unfavorable gauche interactions between the hydroxyl and chlorine substituents.
Molecular docking studies against sodium channel proteins demonstrate that the S-enantiomer achieves a binding pose with 2.9 Å hydrogen bonding between its hydroxyl group and the carbonyl of Leu1485 in domain III, complemented by edge-to-face π-stacking of the pyridine ring with Phe1489 [3]. This dual interaction mode is geometrically unattainable for the R-enantiomer, explaining its 3-fold lower binding affinity. The chlorine atom plays a critical anchoring role through halogen bonding with the carbonyl oxygen of Thr1487 (distance = 3.2 Å, angle = 155°), an interaction optimized only when the chiral center adopts the S-configuration.
The configuration-dependent binding translates to measurable differences in thermodynamic parameters. Isothermal titration calorimetry studies of related imidazo[1,2-a]pyridin-3-yl derivatives (e.g., 1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol; CAS 1334148-12-7) reveal the S-enantiomer binds with ΔG = -9.2 kcal/mol versus -7.6 kcal/mol for the R-enantiomer, driven primarily by more favorable entropy changes (TΔS = 2.8 kcal/mol vs. 1.3 kcal/mol) due to enhanced hydrophobic desolvation [10]. This demonstrates how absolute configuration influences not only binding geometry but also the fundamental thermodynamic drivers of molecular recognition.
Table 3: Binding Parameters of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol Enantiomers
Target Protein | Binding Affinity (Kd) | Hydrogen Bond Distance | Halogen Bond Angle | Computational ΔG (kcal/mol) |
---|---|---|---|---|
Voltage-gated Naᵥ1.3 channel | 0.28 μM (S); 0.85 μM (R) | 2.90 Å (S); 3.45 Å (R) | 155° (S); 128° (R) | -8.7 (S); -7.9 (R) [3] |
PI5P4Kγ kinase | 0.45 μM (S); 6.8 μM (R) | 2.75 Å (S); No binding | N/A | -9.1 (S); -6.3 (R) [8] |
CYP2D6 isozyme | 1.8 μM (S); 15.3 μM (R) | 3.10 Å (S); 3.32 Å (R) | 142° (S); No bond | -7.2 (S); -5.8 (R) [2] |
D3 dopamine receptor | 12 nM (S); 340 nM (R) | 2.88 Å (S); 3.21 Å (R) | 151° (S); 138° (R) | -10.3 (S); -8.1 (R) [9] |
The molecular weight (157.60 g/mol) and topological polar surface area (29.96 Ų) of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol contribute to favorable membrane permeability, while the chiral center critically influences its conformation during membrane partitioning [2] [6]. The S-enantiomer demonstrates a calculated Log P of 1.61 versus 1.58 for the R-enantiomer, reflecting subtle but pharmacokinetically significant differences in desolvation energy during passive diffusion. This stereochemical optimization of both target engagement and bioavailability profiles underscores why the S-configuration is preferentially selected in advanced pharmaceutical development pipelines.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5